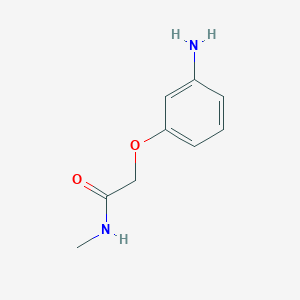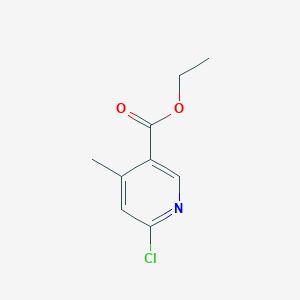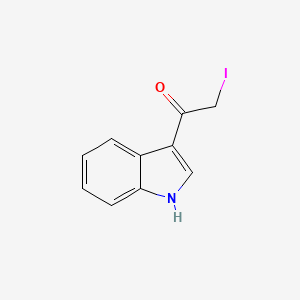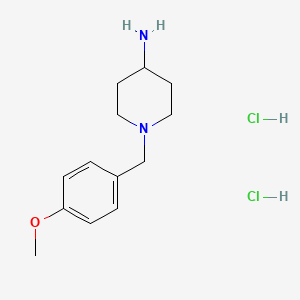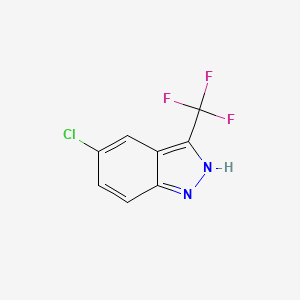
5-Chloro-3-(trifluoromethyl)-1H-indazole
Descripción general
Descripción
5-Chloro-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Biological Evaluation as TRPA1 Antagonists
5-Chloro-3-(trifluoromethyl)-1H-indazole derivatives have been explored for their biological activities, particularly as antagonists of the transient receptor potential A1 (TRPA1) ion channel. A study identified compounds demonstrating potent antagonistic activity against TRPA1, suggesting their potential use in treating inflammatory pain (Rooney et al., 2014).
Crystallography and Supramolecular Structure
The structural characteristics of fluorinated indazoles, including this compound derivatives, have been examined using X-ray crystallography. These studies reveal the impact of fluorine substitution on the supramolecular structure of NH-indazoles, which can influence their chemical properties and interactions (Teichert et al., 2007).
Synthesis of Energetic Materials
Research has shown the synthesis of high-density energetic salts using trinitromethyl-substituted triazoles, including derivatives of this compound. These compounds exhibit promising properties for use in explosives, highlighting their potential in materials science (Thottempudi & Shreeve, 2011).
Transition-Metal-Free Catalysis
The regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions has been developed, involving this compound. This approach offers a practical method to create a library of trifluoromethylated indazoles, which are biologically active and useful as building blocks (Murugan et al., 2019).
Antimicrobial Activity of Indazole Derivatives
A study demonstrated the synthesis of indazole regioisomers with 3-amino-4-(trifluoromethyl) groups and their subsequent screening for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal species, indicating their potential in pharmaceutical applications (Yakaiah et al., 2008).
Propiedades
IUPAC Name |
5-chloro-3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYOLNNHLXSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



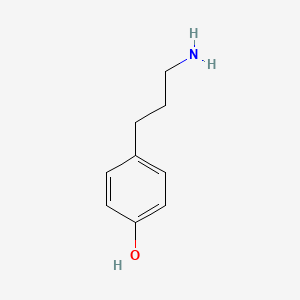
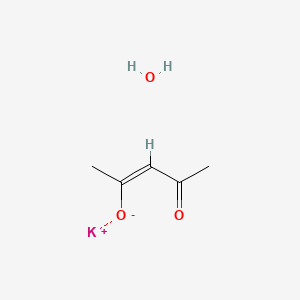
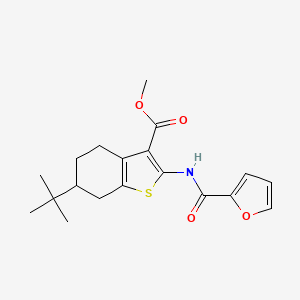
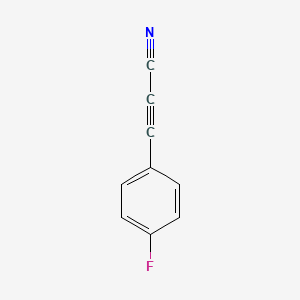
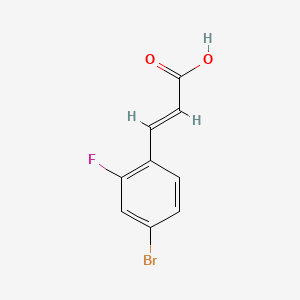

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)

